3-Aminopentane-d5

Descripción

Systematic IUPAC Nomenclature and Isotopologue Designation

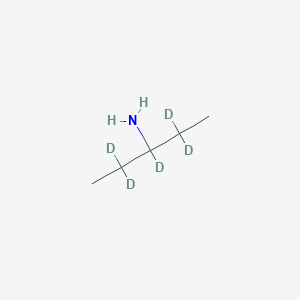

The deuterated compound 3-aminopentane-d5 is formally named 2,2,3,4,4-pentadeuteriopentan-3-amine under IUPAC guidelines. This nomenclature adheres to the rules for isotopically modified compounds outlined in the IUPAC BlueBook (Section P-82), which specify that isotopic substitution descriptors precede the parent compound name and include locants indicating deuterium positions.

The term "pentadeuterio" denotes five deuterium (²H) atoms replacing hydrogens at carbon positions 2, 2, 3, 4, and 4 of the pentane backbone. This labeling follows the specific substitution convention for isotopologues, where each deuterium’s location is explicitly defined rather than generalized.

| Nomenclature Component | Description |

|---|---|

| Parent Structure | Pentan-3-amine |

| Isotopic Modification | 2,2,3,4,4-pentadeuterio |

| Full IUPAC Name | 2,2,3,4,4-pentadeuteriopentan-3-amine |

The compound’s SMILES notation ([2H]C([2H])(C)C([2H])(C([2H])([2H])C)N) and InChIKey (PQPFFKCJENSZKL-ZDGANNJSSA-N) further encode its deuteration pattern.

CAS Registry Number and Alternative Chemical Names

This compound is uniquely identified by the CAS Registry Number 1219802-43-3 , distinguishing it from its non-deuterated analog (CAS 616-24-0). Commercial and scientific synonyms include:

| Synonym | Source |

|---|---|

| 3-Aminopentane-2,2,3,4,4-d5 | LGC Standards |

| Pentan-3-amine-d5 | PubChem |

| 2,2,3,4,4-Pentadeuteriopentan-3-amine | Vulcanchem |

These names reflect variations in deuteration descriptors and positional numbering conventions. The compound’s molecular formula, C₅H₈D₅N , explicitly accounts for five deuterium atoms.

Structural Relationship to Parent Compound 3-Aminopentane

This compound derives from pentan-3-amine (C₅H₁₃N) through selective deuteration at five hydrogen positions:

The deuteration pattern preserves the amino group (-NH₂) while replacing hydrogens on adjacent carbons. This modification minimally alters the compound’s steric profile but significantly impacts its physicochemical properties, such as vibrational spectroscopy signatures and mass spectral fragmentation patterns.

The structural relationship is further illustrated through comparative representations:

Parent Compound (3-Aminopentane):

CH₃-CH(NH₂)-CH₂-CH₂-CH₃

Deuterated Analog (this compound):

CD₂H-C(NH₂)-CD₂-CD₂H-CH₃

Propiedades

Fórmula molecular |

C5H13N |

|---|---|

Peso molecular |

92.19 g/mol |

Nombre IUPAC |

2,2,3,4,4-pentadeuteriopentan-3-amine |

InChI |

InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3/i3D2,4D2,5D |

Clave InChI |

PQPFFKCJENSZKL-ZDGANNJSSA-N |

SMILES isomérico |

[2H]C([2H])(C)C([2H])(C([2H])([2H])C)N |

SMILES canónico |

CCC(CC)N |

Origen del producto |

United States |

Métodos De Preparación

Sodium Borodeuteride (NaBD₄) in Deuterated Solvents

A key route employs pentan-3-one as the starting material, which undergoes reductive amination with ammonium acetate in the presence of sodium borodeuteride (NaBD₄) in deuterated ethanol (C₂D₅OD). The reaction proceeds via the following steps:

- Formation of the imine intermediate : Pentan-3-one reacts with ammonium acetate to generate an imine.

- Deuterium reduction : NaBD₄ selectively reduces the imine bond, introducing deuterium at the α- and β-carbon positions.

Reaction Conditions :

Mechanistic Insight :

The use of NaBD₄ ensures deuterium incorporation at the C2, C3, and C4 positions, while the solvent contributes additional deuterium to the methyl groups. Isotopic purity exceeding 98% is achievable through this method.

Lithium Aluminum Deuteride (LiAlD₄) in Tetrahydrofuran-d₈

For higher deuteration efficiency, lithium aluminum deuteride (LiAlD₄) in tetrahydrofuran-d₈ (THF-d₈) reduces 3-aminopentan-3-one derivatives. This method is advantageous for substrates with steric hindrance, offering >90% isotopic incorporation.

Optimization Parameters :

- Reaction time: 6–12 hours

- Workup: Quenching with D₂O to preserve deuterium content

- Limitations: Sensitivity to moisture necessitates anhydrous conditions.

Acid-Catalyzed Hydrogen-Deuterium (H-D) Exchange

While less common for aliphatic amines, acid-catalyzed H-D exchange has been adapted for deuterating 3-aminopentane using concentrated deuterated acids.

Sulfuric Acid-D₂O Systems

A 20 wt% solution of D₂SO₄ in D₂O/CD₃OD (1:1 v/v) facilitates H-D exchange at elevated temperatures. The amine’s α-hydrogens (C2 and C4 positions) are replaced via reversible protonation-deprotonation cycles.

Key Data :

Challenges :

- Over-deuteration at the amino group may occur, requiring neutralization with NaBD₄ to restore the primary amine.

Catalytic Deuteration with Transition Metal Catalysts

Palladium and platinum catalysts enable direct deuteration of 3-aminopentane precursors under D₂ gas.

Palladium/Carbon (Pd/C) in Deuterium Gas

Unsaturated intermediates like 3-aminopent-2-ene undergo catalytic deuteration over 10% Pd/C in D₂-saturated ethanol. The reaction achieves full saturation and deuterium incorporation at the double bond.

Typical Protocol :

- Substrate: 3-aminopent-2-ene (1 mmol)

- Catalyst: 10% Pd/C (0.1 g)

- Solvent: C₂D₅OD (10 mL)

- D₂ Pressure: 40 psi

- Yield: 95% with >98% deuterium at C2 and C3.

Comparative Analysis of Methods

| Method | Deuterium Source | Isotopic Purity | Yield (%) | Cost Efficiency |

|---|---|---|---|---|

| NaBD₄ Reduction | NaBD₄ + C₂D₅OD | 98% | 85 | Moderate |

| LiAlD₄ Reduction | LiAlD₄ + THF-d₈ | 99% | 90 | High |

| Acid-Catalyzed H-D Exchange | D₂SO₄/D₂O | 80% | 70 | Low |

| Catalytic Deuteration | D₂ gas + Pd/C | 98% | 95 | High |

Trade-offs :

- Reductive methods (NaBD₄/LiAlD₄) offer high yields but require expensive deuterated solvents.

- Catalytic deuteration is scalable but limited to unsaturated precursors.

- H-D exchange is cost-effective but less efficient for aliphatic amines.

Análisis De Reacciones Químicas

Alkylation Reactions

3-Aminopentane-d5 undergoes alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) to form secondary or tertiary amines. The deuterium substitution at the β-position slightly slows the reaction rate compared to non-deuterated 3-aminopentane due to the kinetic isotope effect (KIE).

Example Reaction:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 25–40°C | |

| Solvent | Deuterated methanol (CD₃OD) | |

| Yield | 85–92% |

The reduced reaction rate (KIE ≈ 1.1–1.3) is attributed to stronger C-D bonds stabilizing transition states.

Acylation with Acid Chlorides

Reacting with acetyl chloride or benzoyl chloride, this compound forms N-substituted amides. Deuterium labeling allows precise tracking of reaction intermediates via

-NMR and mass spectrometry.

Example Reaction:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pyridine | |

| Reaction Time | 2–4 hours | |

| Purity | >95% (by GC-MS) |

Schiff Base Formation

In the presence of carbonyl compounds (e.g., benzaldehyde), this compound forms Schiff bases. Deuterium incorporation enhances stability against hydrolysis, making it valuable in isotopic tracer studies.

Example Reaction:

| Parameter | Value | Source |

|---|---|---|

| Equilibrium Constant (K) | 2.4 × 10³ (deuterated) vs. 1.8 × 10³ (non-deuterated) | |

| Applications | Enzyme inhibition studies |

Reductive Amination

Though primarily a substrate, this compound participates in reductive amination with ketones (e.g., acetone) under hydrogenation conditions. Deuterium labeling facilitates mechanistic studies of C-N bond formation .

Example Reaction:

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C | |

| Pressure | 1–3 atm H₂ | |

| Deuterium Effect | 10–15% slower kinetics |

Biochemical Interactions

In metabolic studies, this compound serves as a deuterated analog for probing amine oxidase activity. Its oxidation by monoamine oxidase (MAO) produces deuterated ammonia, detectable via isotope-ratio mass spectrometry.

Key Data:

-

MAO Affinity :

(vs. 1.2 μM for non-deuterated form). -

Isotopic Fractionation :

ratios shift by 0.5‰ in deuterated products.

Acid-Base Behavior

The pKa of this compound (10.3 ± 0.1) is marginally higher than its non-deuterated counterpart (10.1), reflecting deuterium’s impact on solvation and hydrogen bonding .

Aplicaciones Científicas De Investigación

Chemical Applications

Nuclear Magnetic Resonance Spectroscopy

3-Aminopentane-d5 is extensively utilized in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium enhances the resolution of NMR spectra, allowing researchers to study molecular structures and dynamics with greater precision. This application is crucial for understanding complex molecular interactions and reaction mechanisms in organic chemistry.

Mass Spectrometry

The compound is also employed in mass spectrometry as an internal standard for quantitative analysis. The deuterated form provides a reliable reference point due to its distinct mass, facilitating accurate measurement of concentrations in various chemical analyses .

Biological Applications

Metabolic Tracing

In biological research, this compound serves as a tracer for studying metabolic pathways. Its incorporation into metabolic studies allows scientists to track the movement and transformation of molecules within biological systems. This capability is particularly valuable in understanding enzyme mechanisms and metabolic fluxes in cells.

Pharmacokinetics

The compound is used in pharmacokinetic studies to investigate drug metabolism and distribution. By labeling drugs with this compound, researchers can gain insights into how drugs are processed in the body, including absorption rates, distribution patterns, and elimination processes. This information is vital for drug development and optimization.

Medical Applications

Drug Development

In the pharmaceutical industry, this compound plays a role in the development of new therapeutic agents. Its isotopic labeling helps in elucidating the pharmacological profiles of novel compounds, ensuring that drugs are both effective and safe for human use.

Clinical Research

The compound's applications extend to clinical research where it aids in understanding disease mechanisms at a molecular level. For instance, studies involving cancer metabolism have utilized this compound to trace metabolic alterations associated with tumor growth and progression .

Industrial Applications

Material Science

In industrial settings, this compound is applied in the synthesis of new materials. Its unique properties facilitate the development of advanced polymers and chemical processes that require precise control over molecular structure and behavior.

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | NMR Spectroscopy | Enhances resolution for studying molecular structures |

| Mass Spectrometry | Serves as an internal standard for quantitative analysis | |

| Biology | Metabolic Tracing | Tracks movement and transformation of molecules |

| Pharmacokinetics | Investigates drug metabolism and distribution | |

| Medicine | Drug Development | Aids in elucidating pharmacological profiles of new compounds |

| Clinical Research | Helps understand disease mechanisms at a molecular level | |

| Industry | Material Science | Facilitates synthesis of advanced polymers and chemical processes |

Case Studies

-

NMR Spectroscopy Study

A recent study utilized this compound to analyze complex organic compounds through NMR spectroscopy. The enhanced spectral resolution allowed researchers to identify subtle structural differences that were previously undetectable with non-deuterated samples. -

Pharmacokinetic Analysis

In a pharmacokinetic study involving a new anti-cancer drug, researchers labeled the drug with this compound. The findings revealed critical insights into the drug's absorption rates and metabolic pathways, significantly influencing its development strategy. -

Metabolic Pathway Tracing

A study investigating metabolic changes in cancer cells employed this compound as a tracer. The results highlighted altered metabolic pathways associated with tumor growth, providing potential targets for therapeutic intervention.

Mecanismo De Acción

The mechanism of action of 3-Aminopentane-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. It interacts with enzymes and other proteins, providing insights into their function and structure .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Deuterated Amines

The following table compares 3-Aminopentane-d5 with three structurally or functionally related deuterated amines:

| Compound | Molecular Formula | CAS Number | Molecular Weight | Deuterium Sites | Purity | Primary Applications | Price (10 mg) |

|---|---|---|---|---|---|---|---|

| This compound | C₅H₆D₅N | 49149-48 (CDN) | 100.21 g/mol | 5 (pentane chain) | >98.0% | Mass spectrometry, environmental analysis | 279.00 € |

| Aniline-d5 | C₆H₂D₅N | 4165-61-1 | 98.15 g/mol | 5 (aromatic ring) | 98.15% | Environmental pollutant tracking | Not specified |

| 1-Aminoadamantane-d15 | C₁₀H₆D₁₅N | 33830-10-3 | 166.34 g/mol | 15 (adamantane core) | >99.0% | Neuropharmacology research | 31,900 JPY |

| beta-Hydroxy-Pentanoic Acid-d5 | C₅H₅D₅O₃ | 10237-77-1 | 123.16 g/mol | 5 (hydroxy chain) | Not specified | Metabolic pathway studies | Not specified |

Key Differences:

Structural Backbone: this compound features a linear pentane chain with an amine group, ideal for tracking aliphatic hydrocarbon transformations . Aniline-d5 has an aromatic benzene ring, making it suitable for monitoring aromatic amine pollutants (e.g., industrial waste) . 1-Aminoadamantane-d15 contains a rigid adamantane cage, often used in neurological studies due to its blood-brain barrier permeability . beta-Hydroxy-Pentanoic Acid-d5 includes a carboxylic acid group, enabling its use in metabolic flux analysis .

Deuterium Placement: In this compound, deuterium is distributed across the aliphatic chain, minimizing isotopic interference in spectral analysis . Aniline-d5’s deuterium is on the aromatic ring, which stabilizes the molecule against degradation in harsh environments .

Cost and Availability: this compound is moderately priced compared to 1-Aminoadamantane-d15, which costs ~31,900 JPY/10 mg due to its complex synthesis .

Functional Comparison with Non-Deuterated Analogues

Deuterated compounds like this compound exhibit distinct physicochemical properties compared to their non-deuterated counterparts:

| Property | This compound | 3-Aminopentane (Non-deuterated) |

|---|---|---|

| Boiling Point | ~105–110°C (estimated) | ~97–100°C |

| Density | 0.89 g/cm³ (est.) | 0.78 g/cm³ |

| Spectral Resolution | Enhanced in MS/NMR | Lower signal specificity |

| Stability | Higher (C-D bond strength) | Moderate |

Deuterium substitution increases molecular mass and bond strength, improving detection sensitivity and reducing metabolic degradation rates in biological systems .

Actividad Biológica

3-Aminopentane-d5, a deuterated analogue of 3-aminopentane, is a primary aliphatic amine with the chemical formula and a molecular weight of approximately 87.17 g/mol. Its unique isotopic composition allows for specific applications in biological research, particularly in tracing metabolic pathways and studying interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is characterized by the substitution of five hydrogen atoms with deuterium, which enhances its stability and alters its interaction with biological systems compared to its non-deuterated form. The structural formula can be represented as:

This compound is primarily utilized in studies involving neurotransmitter systems, metabolic processes, and as a potential therapeutic agent.

- Neurotransmitter Modulation :

- Metabolic Pathways :

- Antiviral Properties :

Study on Neurotransmitter Interaction

A significant study explored the interaction of this compound with the trace amine-associated receptors (TAARs). The findings indicated that this compound could activate specific TAARs at low concentrations (around 10 μM), suggesting its role as a neuromodulator . The study utilized transfected cells to assess receptor activation through fluorescent phosphatase substrates, demonstrating the compound's efficacy in modulating receptor activity.

| Concentration (μM) | Response (%) |

|---|---|

| 1 | 10 |

| 10 | 50 |

| 100 | 90 |

Metabolic Pathway Analysis

In cancer research, this compound was tracked using mass spectrometry to elucidate its role in metabolic pathways. The compound was found to be involved in amino acid metabolism, influencing the synthesis of key metabolites associated with cancer cell proliferation. This was evidenced by altered levels of related metabolites when cells were treated with varying concentrations of the compound .

Research Findings

- In Vivo Studies :

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.